molecular formula C12H17NO B15093132 4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine

4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B15093132
M. Wt: 191.27 g/mol
InChI Key: XGZQDLDWMZNEHM-UHFFFAOYSA-N
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Description

4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine is an organic compound with the molecular formula C12H17NO. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This compound features a propyl group attached to the fourth position of the dihydrobenzopyran ring and an amine group at the same position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a benzopyran derivative.

    Alkylation: The benzopyran derivative is alkylated with a propyl group using a suitable alkylating agent under basic conditions.

    Amination: The alkylated product is then subjected to amination to introduce the amine group at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

4-Propyl-3,4-dihydro-2H-1-benzopyran-4-amine is an organic compound belonging to the benzopyran class, characterized by a fused benzene and pyran ring structure. It has a molecular formula of C12H17NOC_{12}H_{17}NO and a molecular weight of approximately 189.27 g/mol. The compound features a propyl group and an amine group at the fourth position, which contributes to its chemical properties and potential biological activities. Research indicates that this compound exhibits significant biological activity, especially in relation to neurotransmitter systems.

Potential Applications

Due to its structural characteristics and biological activity, this compound has potential applications in pharmaceutical research.

Interaction Studies

  • Interaction studies have focused on its binding affinity and activity against various biological targets.
  • Early data suggests it may modulate neurotransmitter systems, particularly those related to serotonin signaling pathways.
  • Comprehensive studies are needed to explore its pharmacodynamics and pharmacokinetics thoroughly.
  • Preliminary studies suggest potential interactions with serotonin receptors, possibly indicating anxiolytic or antidepressant effects.

Mechanism of Action

The mechanism of action of 4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzopyran ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1-benzopyran-4-amine: Lacks the propyl group, resulting in different biological activities.

    4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine: Contains a methyl group instead of a propyl group, leading to variations in its chemical properties.

Uniqueness

4-propyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to the presence of the propyl group, which can influence its lipophilicity and interaction with biological targets, potentially enhancing its biological activity compared to its analogs.

Biological Activity

4-Propyl-3,4-dihydro-2H-1-benzopyran-4-amine is an organic compound belonging to the benzopyran class, characterized by a fused benzene and pyran ring structure. This compound has garnered attention for its potential biological activities, particularly in modulating neurotransmitter systems. This article reviews its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}N, with a molecular weight of approximately 189.27 g/mol. The compound features a propyl group at the fourth position and an amine group that contribute to its unique chemical properties and biological activities .

Neurotransmitter Interaction

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly serotonin receptors. Preliminary studies suggest potential anxiolytic and antidepressant effects due to its ability to modulate serotonin signaling pathways .

Table 1: Binding Affinity of Related Compounds

Compound NameTarget ReceptorBinding Affinity (Ki)
This compound5-HT1A_{1A}TBD
5-substituted derivatives5-HT7_{7}3.1 nM
Other benzopyran derivativesVariousVariable

Pharmacological Profile

The pharmacological profile of this compound suggests it may exert effects similar to known antidepressants. Its interaction with serotonin receptors could lead to increased serotonin availability in synaptic clefts, potentially alleviating symptoms of anxiety and depression .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including palladium-mediated cross-coupling methods. Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yields and purity .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar benzopyran derivatives:

  • Anxiolytic Activity : A study evaluated the anxiolytic effects of various substituted benzopyrans, highlighting that certain modifications can enhance receptor affinity and therapeutic efficacy .
  • Antihypertensive Effects : Research on related compounds has shown promising antihypertensive activity through modulation of vascular smooth muscle function .
  • Inhibition Studies : Some derivatives have demonstrated significant inhibition of lipoxygenase activity, indicating potential anti-inflammatory properties .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-propyl-2,3-dihydrochromen-4-amine

InChI

InChI=1S/C12H17NO/c1-2-7-12(13)8-9-14-11-6-4-3-5-10(11)12/h3-6H,2,7-9,13H2,1H3

InChI Key

XGZQDLDWMZNEHM-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCOC2=CC=CC=C21)N

Origin of Product

United States

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